

Primeverin (C₂₀H₂₈O₁₃): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Primeverin*
Cat. No.: B093055

[Get Quote](#)

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **Primeverin** (C₂₀H₂₈O₁₃), a phenolic glycoside found in plants of the *Primula* genus. This guide collates available data on its physicochemical properties, biological activities as part of *Primula* extracts, and relevant experimental methodologies.

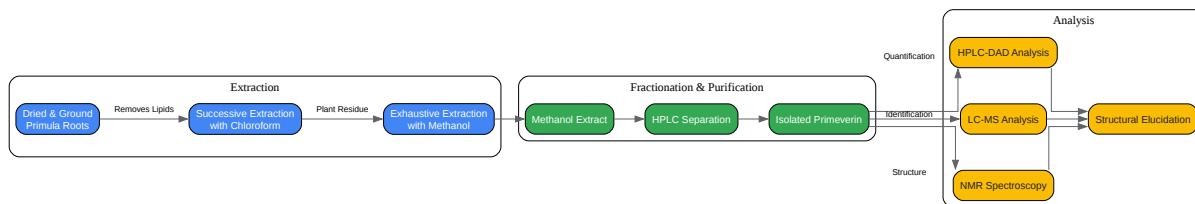
Core Compound Properties

Primeverin is a naturally occurring glycoside with the molecular formula C₂₀H₂₈O₁₃. It is a component of various *Primula* species, including *Primula veris* L. and *Primula elatior* (L.) Hill, where it is found alongside other bioactive compounds such as flavonoids and triterpenoid saponins.^{[1][2][3]} The structural and physicochemical properties of **Primeverin** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₈ O ₁₃	PubChem
Molecular Weight	476.4 g/mol	PubChem
IUPAC Name	methyl 4-methoxy-2-[[6-O-(β -D-xylopyranosyl)- β -D-glucopyranosyl]oxy]benzoate	ChemicalBook
CAS Number	154-60-9	ChemicalBook
Predicted XLogP3	-2.5	PubChem
Hydrogen Bond Donor Count	6	PubChem
Hydrogen Bond Acceptor Count	13	PubChem
Rotatable Bond Count	8	PubChem
Melting Point	206°C	ChemicalBook
Boiling Point (Predicted)	747.1 ± 60.0 °C	ChemicalBook
Density (Predicted)	1.56 ± 0.1 g/cm ³	ChemicalBook

Biological Activity of Primula Extracts Containing Primeverin

Direct quantitative data on the biological activity of isolated **Primeverin** is limited in publicly available literature. However, extracts of Primula species, rich in phenolic compounds including **Primeverin**, have demonstrated various biological activities.


Activity	Plant Species	Extract Type	Key Findings	Reference
Antioxidant Activity	Primula veris L. flowers	Alcoholic Extract	DPPH radical scavenging activity of 86.65-88.46%	[4]
Anti-inflammatory Activity	Primula elatior L. aerial parts	Total Methanol Extract & Isolated Flavonoids	Potent anti-inflammatory effects, with the total extract showing more activity than aspirin at 100 mg/kg.	[5]
Cytotoxic Activity	Primula vulgaris flower extract	DMSO Extract	Selective cytotoxic effects against human cervical cancer (HeLa) cells, inducing cell cycle arrest at the S phase and apoptosis.	[6][7]
Expectorant Activity	Primula veris L. rhizomes with roots	Thick Extract	Significant increase in mucus secretion in mice, comparable to the commercial product Hedelix.	[8]
Antimicrobial Activity	Primula veris L. flowers	Various Extracts	Decoction of flowers showed antibacterial properties.	[9]

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of **Primeverin**, as well as for assessing the biological activity of *Primula* extracts, are crucial for reproducible research.

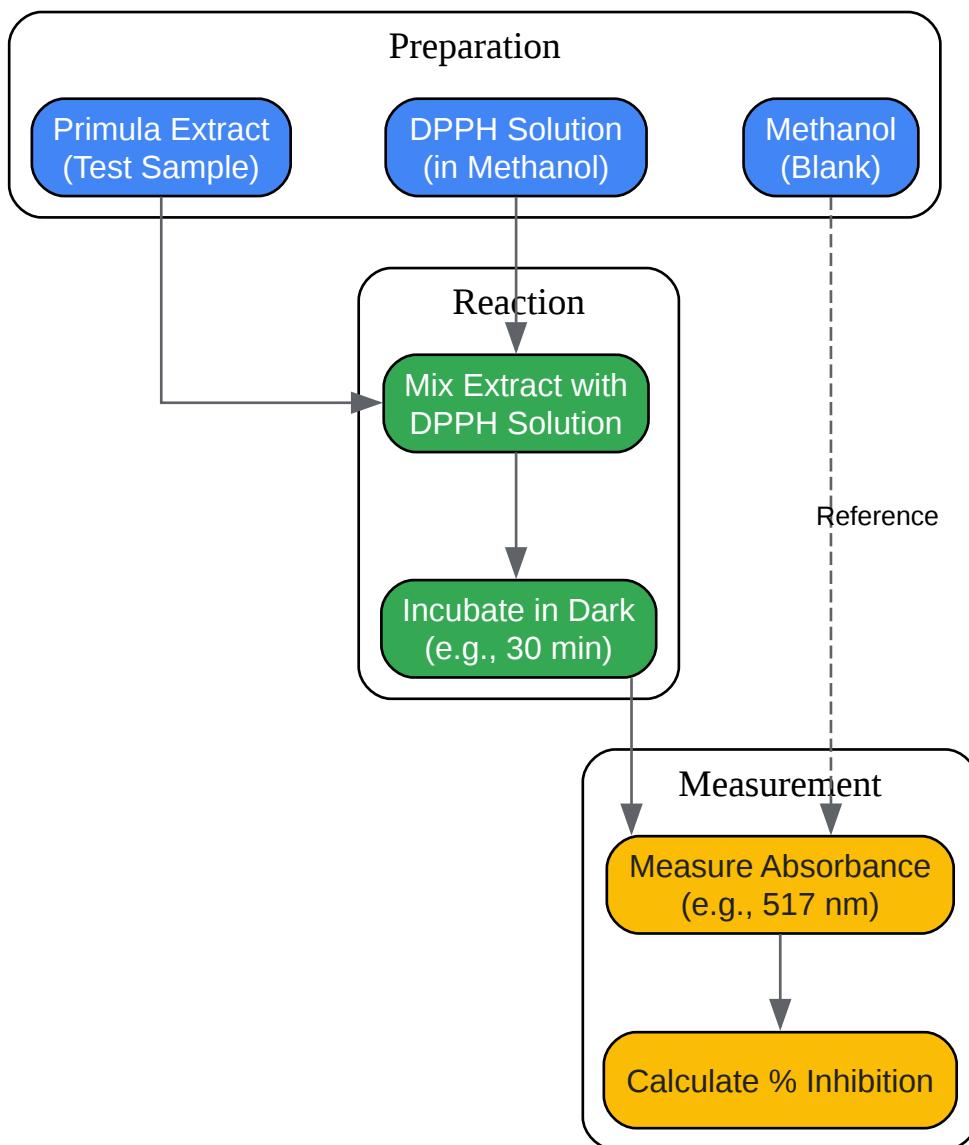
Isolation and Analysis of Primeverin from Primula Species

A common workflow for the isolation and analysis of **Primeverin** and other phenolic compounds from *Primula* roots is outlined below. This typically involves extraction, fractionation, and chromatographic analysis.

[Click to download full resolution via product page](#)

Workflow for Isolation and Analysis of **Primeverin**.

Protocol Details:


- Plant Material Preparation: Air-dried roots of *Primula veris* are finely ground to a powder.[\[2\]](#)
- Successive Extraction: The powdered material is first macerated with chloroform to remove lipophilic compounds. Following this, the plant residue is exhaustively extracted with

methanol.[2]

- Chromatographic Separation: A liquid chromatographic method can be used for the simultaneous determination of saponins and phenolic glycosides.[10]
 - Column: Synergi 4 μ m Fusion RP 80A.[10]
 - Mobile Phase: A gradient of 0.025% TFA in water and 5% acetonitrile in methanol.[10]
 - Detection: Phenolic glycosides like **Primeverin** are monitored by UV detection at 210 nm. Saponins can be detected by Evaporative Light Scattering Detection (ELSD).[10]
- Structural Elucidation: The structure of the isolated compounds is confirmed using spectroscopic data, including UV, ^1H , and ^{13}C NMR, and by comparison with literature values.[5] LC-MS experiments can be used for final peak assignment.[10]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of *Primula* extracts can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

[Click to download full resolution via product page](#)

DPPH Radical Scavenging Assay Workflow.

Protocol Outline:

- Prepare a methanolic solution of the Primula extract at various concentrations.
- Add the extract solution to a methanolic solution of DPPH.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

- Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$ where Abs_control is the absorbance of the DPPH solution without the extract, and Abs_sample is the absorbance of the DPPH solution with the extract.

Pharmacokinetics and Toxicology

Pharmacokinetics

There is a lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for isolated **Primeverin**. The oral toxicity of saponins, also present in *Primula* extracts, is generally low due to poor absorption.[\[11\]](#) Further research is needed to determine the ADME profile of **Primeverin**.

Toxicology

Specific toxicological data for **Primeverin** is not readily available. For *Primula* extracts, the European Medicines Agency notes that flowers of *Primula veris* and *Primula elatior* can be safely consumed when used appropriately.[\[11\]](#) However, saponins, which are also present in these plants, can cause local irritation and cytotoxicity at higher doses.[\[11\]](#) For the saponin fraction from *Primula veris*, an LD50 in mice (intraperitoneal injection) of 24.5 mg/kg body weight has been reported, though this has limited relevance for oral administration of preparations.[\[11\]](#)

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by pure **Primeverin** have not been elucidated. However, studies on extracts from *Primula* species suggest potential interactions with pathways related to inflammation and cancer. For instance, the cytotoxic effects of *Primula vulgaris* extract on HeLa cells are associated with the induction of apoptosis and cell cycle arrest, suggesting interference with cell proliferation signaling pathways.[\[6\]](#)[\[7\]](#) Phenolic compounds, in general, are known to modulate various signaling pathways, including those involved in carcinogen metabolism and gene expression.[\[12\]](#) Further investigation is required to identify the specific molecular targets of **Primeverin**.

Conclusion and Future Directions

Primeverin is a phenolic glycoside with a well-defined chemical structure, primarily found in the *Primula* genus. While extracts of these plants demonstrate promising antioxidant, anti-inflammatory, and cytotoxic activities, there is a significant knowledge gap regarding the specific biological activities, pharmacokinetic profile, and toxicological properties of isolated **Primeverin**.

Future research should focus on:

- The isolation of pure **Primeverin** to enable detailed pharmacological studies.
- Quantitative assessment of its biological activities using a range of in vitro and in vivo models.
- Elucidation of its mechanism of action, including the identification of specific molecular targets and signaling pathways.
- Comprehensive pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

This targeted research will be essential to fully understand the pharmacological potential of **Primeverin** and to support its development for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio-norm.com [bio-norm.com]
- 2. Phytochemical Characterization and Anti-Biofilm Activity of *Primula veris* L. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolics in *Primula veris* L. and *P. elatior* (L.) Hill Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oamjms.eu [oamjms.eu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacompass.com [pharmacompass.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Primeverin (C₂₀H₂₈O₁₃): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093055#primeverin-molecular-formula-c20h28o13\]](https://www.benchchem.com/product/b093055#primeverin-molecular-formula-c20h28o13)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com